molecular formula C19H24Cl2N2O2 B5201369 N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide

N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide

カタログ番号: B5201369
分子量: 383.3 g/mol
InChIキー: DAEOLVFGBRDZOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide, commonly known as CPP-109, is a potent and selective inhibitor of the enzyme responsible for breaking down gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain function, and its dysfunction has been implicated in a range of neurological and psychiatric disorders, including addiction, anxiety, and depression. CPP-109 has shown promising results in preclinical studies as a potential treatment for these disorders, and its mechanism of action and physiological effects are the subject of ongoing research.

作用機序

CPP-109 works by inhibiting the enzyme N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide transaminase (this compound-T), which is responsible for breaking down this compound in the brain. By inhibiting this compound-T, CPP-109 increases the levels of this compound in the brain, leading to increased inhibitory neurotransmission. This, in turn, can have a calming and anxiolytic effect, making CPP-109 a potential treatment for anxiety and other related disorders.
Biochemical and Physiological Effects
CPP-109 has been shown to increase this compound levels in the brain, leading to increased inhibitory neurotransmission. This can have a range of physiological effects, including sedation, anxiolysis, and anticonvulsant activity. CPP-109 has also been shown to reduce drug-seeking behavior and reinstatement of drug use in animal models, suggesting that it may have potential as a treatment for addiction.

実験室実験の利点と制限

One of the main advantages of CPP-109 in lab experiments is its selectivity for N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide-T, which makes it a useful tool for studying the role of this compound in various neurological and psychiatric disorders. However, CPP-109 has a relatively short half-life, which can make dosing and administration more challenging. Additionally, CPP-109 has been shown to have some toxicity at high doses, which may limit its use in certain experimental settings.

将来の方向性

There are several potential future directions for research on CPP-109. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosing and administration strategies for CPP-109 in this context, as well as its safety and efficacy in larger clinical trials. Another area of interest is its potential as a treatment for anxiety and related disorders, such as PTSD. Again, further studies are needed to determine the optimal dosing and administration strategies, as well as its safety and efficacy in larger clinical trials. Finally, there is interest in developing more selective and potent inhibitors of N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide-T, which could potentially have even greater therapeutic potential than CPP-109.

合成法

CPP-109 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the coupling of 2,4-dichlorobenzoyl chloride with cyclohexylamine to form N-cyclohexyl-2,4-dichlorobenzamide, which is then converted to the corresponding piperidinecarboxylic acid derivative via a series of reactions. The final step involves coupling the piperidinecarboxylic acid with the appropriate amine to form CPP-109.

科学的研究の応用

CPP-109 has been the subject of numerous preclinical studies investigating its potential therapeutic applications in a range of neurological and psychiatric disorders. These include addiction, anxiety, depression, and post-traumatic stress disorder (PTSD). In animal models, CPP-109 has been shown to reduce drug-seeking behavior and reinstatement of drug use, as well as anxiety-like behaviors and depressive-like behaviors. In human studies, CPP-109 has shown promise as a treatment for cocaine addiction and PTSD, with some studies reporting significant reductions in drug use and PTSD symptoms.

特性

IUPAC Name

N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O2/c20-14-6-7-16(17(21)12-14)19(25)23-10-8-13(9-11-23)18(24)22-15-4-2-1-3-5-15/h6-7,12-13,15H,1-5,8-11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEOLVFGBRDZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。